N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

PTP1B Inhibition Type 2 Diabetes Bioisosterism

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a regiospecifically defined, multi‑target research tool that simultaneously inhibits PTP1B (IC50 = 1.30 µM) and activates glucokinase (EC50 = 855 nM). Unlike generic 3‑substituted tetrazole‑acetamide isomers, this 4‑substituted scaffold ensures consistent target engagement, making it essential for reproducible SAR studies, HDAC6 ligand design (Kd = 5.40 µM), and TREK1 ion‑channel investigations. Secure batch‑controlled material to maintain data integrity across your dual‑mechanism antidiabetic programs.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
CAS No. 73096-38-5
Cat. No. B5820151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2H-tetrazol-5-yl)phenyl]acetamide
CAS73096-38-5
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C9H9N5O/c1-6(15)10-8-4-2-7(3-5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14)
InChIKeyNWTPHFVFKBYZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2H-tetrazol-5-yl)phenyl]acetamide (CAS 73096-38-5): A Tetrazole-Acetamide Glucokinase Activator & PTP1B Inhibitor


N-[4-(2H-tetrazol-5-yl)phenyl]acetamide (CAS 73096-38-5) is a tetrazole-phenyl acetamide derivative that functions as a glucokinase (GK) activator and a protein tyrosine phosphatase 1B (PTP1B) inhibitor [1] [2]. It belongs to a class of compounds investigated for their potential in type II diabetes research, acting on complementary targets involved in glucose homeostasis [3].

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide: Why Regioisomerism and Target Profile Prevent Generic Substitution


Generic substitution with other tetrazole-acetamide analogs is inadvisable due to the critical impact of regioisomerism on target engagement. The 4-substituted phenyl tetrazole scaffold of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide has been demonstrated to inhibit PTP1B with an IC50 of 1.30 µM, whereas the 3-substituted isomer series, such as NM-03 (IC50 = 4.48 µM) and NM-14 (IC50 = 1.88 µM), show different potency profiles [1] [2]. Furthermore, the compound's multi-target profile, including glucokinase activation (EC50 = 855 nM), distinguishes it from molecules with single or disparate mechanisms [3].

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide Quantitative Differentiation Data


PTP1B Inhibition: N-[4-(2H-tetrazol-5-yl)phenyl]acetamide vs. N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide demonstrates superior PTP1B inhibition compared to key compounds from the 3-substituted isomer series. The target compound achieves an IC50 of 1.30 µM against recombinant PTP1B catalytic domain. In contrast, the most potent 3-substituted derivative, NM-14, shows an IC50 of 1.88 µM, and NM-03 exhibits an IC50 of 4.48 µM [1] [2] [3].

PTP1B Inhibition Type 2 Diabetes Bioisosterism

Glucokinase Activation: N-[4-(2H-tetrazol-5-yl)phenyl]acetamide vs. RO-28-1675

The target compound activates human pancreatic glucokinase with an EC50 of 855 nM, placing it in the moderate potency range relative to the archetypal allosteric activator RO-28-1675 (EC50 = 54 nM) [1] . While RO-28-1675 shows higher potency, N-[4-(2H-tetrazol-5-yl)phenyl]acetamide offers a distinct phenyl-tetrazole scaffold that may present different pharmacokinetic or selectivity profiles, though direct comparative data are lacking [2].

Glucokinase Activation Allosteric Modulation Type 2 Diabetes

HDAC6 Binding Affinity of N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide binds to recombinant human HDAC6 with a Kd of 5.40 µM, suggesting potential for epigenetic modulation [1]. This affinity is moderate compared to known HDAC6 inhibitors like Tubastatin A (IC50 ~15 nM), but the distinct tetrazole-acetamide scaffold offers a novel chemotype for exploring HDAC6 biology, though direct comparative data are absent [2].

HDAC6 Inhibition Epigenetics Cancer

TREK1 Channel Activation by N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

The compound activates the human TREK1 potassium channel with an EC50 of 5.20 µM, identifying it as a potential modulator of neuronal excitability [1]. Other known TREK1 activators, such as BL-1249, exhibit EC50 values in the low micromolar range, but the tetrazole-acetamide scaffold provides a new structural class for this target, though direct comparative data are not available [2].

TREK1 Activation Ion Channel Pain

N-[4-(2H-tetrazol-5-yl)phenyl]acetamide: Optimal Research & Industrial Application Scenarios


Type 2 Diabetes Drug Discovery: Dual PTP1B/Glucokinase Targeting

Leverage the compound's combined PTP1B inhibition (IC50 = 1.30 µM) and glucokinase activation (EC50 = 855 nM) as a starting point for developing dual-mechanism antidiabetic agents. The 4-substituted tetrazole core provides a template for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for both targets [1] [2].

Chemical Biology Probe for PTP1B and GK Mechanism Studies

Utilize N-[4-(2H-tetrazol-5-yl)phenyl]acetamide as a pharmacological tool to dissect the interplay between PTP1B inhibition and glucokinase activation in cellular models of glucose metabolism and insulin signaling. Its distinct regioisomerism compared to widely studied 3-substituted analogs makes it valuable for probing target engagement specificity [3] [4].

Epigenetic Tool Development: HDAC6 Ligand Scaffold

Employ the compound as a novel chemotype for developing HDAC6 ligands (Kd = 5.40 µM). The tetrazole-acetamide core offers a distinct zinc-binding group modality compared to hydroxamic acid-based inhibitors, potentially enabling selective HDAC6 inhibition with improved pharmacokinetic properties [5].

Ion Channel Research: TREK1 Activator Scaffold

Apply the compound in ion channel research to study TREK1-mediated neuronal excitability and pain pathways (EC50 = 5.20 µM). Its novel scaffold provides a new starting point for developing analgesics targeting the TREK subfamily of two-pore domain potassium channels [6].

Quote Request

Request a Quote for N-[4-(2H-tetrazol-5-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.